trans-2,6-Dimethyloxan-4-one
Description
trans-2,6-Dimethyloxan-4-one is a cyclic ketone with the molecular formula C₇H₁₂O₂. It is characterized by a six-membered oxane (tetrahydropyran) ring substituted with methyl groups at the trans-2 and trans-6 positions and a ketone group at the 4-position. Key identifiers include the InChIKey FZXBJPDVINOGBR-PHDIDXHHSA-N and CAS numbers 1053231-38-1 and 54513-59-6 . Its structural rigidity and stereochemistry make it a subject of interest in conformational studies and reactivity comparisons.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyloxan-4-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
FZXBJPDVINOGBR-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@@H](O1)C |
Canonical SMILES |
CC1CC(=O)CC(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2,6-Dimethyloxan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-1,3-dioxane with a suitable acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Trans-2,6-Dimethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Trans-2,6-Dimethyloxan-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications. Researchers investigate its role in drug development and its effects on biological pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which trans-2,6-dimethyloxan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its molecular interactions and potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
trans-2-c-6-Dimethyl-e-4-hydroxycyclohexanone
Structural Similarities :
- Both compounds feature a six-membered ring with methyl groups in trans configurations (positions 2 and 6) and a ketone at position 4.
- Conformational rigidity due to substituent placement.
Key Differences :
- Functional Groups: trans-2,6-Dimethyloxan-4-one lacks a hydroxyl group present in the cyclohexanone derivative, impacting hydrogen-bonding capacity and solubility .
- Synthesis: The hydroxycyclohexanone is synthesized via catalytic hydrogenation of 2,6-dimethylhydroquinone using Rh/Al₂O₃, yielding diols (mp 139–140°C and 118–119°C) as intermediates .
- Melting Point: The hydroxycyclohexanone derivative has a melting point of 66°C , while data for this compound is unavailable.
Chlorinated Alkenes (e.g., trans-2,5-Dichloro-2,5-dimethyl-3-hexene)
Structural Contrasts :
Reactivity Insights :
- Chlorinated compounds exhibit reduced reactivity in Michael additions or epoxidation due to steric and electronic effects of halogens .
- This compound, lacking halogens, may participate more readily in nucleophilic additions at the ketone group.
Aldehydes (e.g., trans,trans-2,4-Decadienal)
Functional Group Comparison :
- Aldehydes like trans,trans-2,4-decadienal are prone to microbial reduction, as shown in studies where Limosilactobacillus strains significantly lowered aldehyde levels in fermented rice liquids .
- Ketones like this compound are generally less reactive toward microbial degradation, suggesting greater stability in bioprocessing environments.
Data Table: Key Properties and Comparisons
Research Implications and Gaps
- Reactivity Studies : Further investigation is needed to compare the ketone reactivity of this compound with halogenated analogs in Michael additions or epoxidations.
- Synthetic Applications : The absence of synthesis details for this compound in the evidence highlights a gap in understanding its preparation relative to structurally similar compounds.
Biological Activity
trans-2,6-Dimethyloxan-4-one, also known as a derivative of the oxanone family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects in various biological contexts.
This compound is characterized by its unique structural features, which influence its biological activity. The compound's molecular formula is , and it possesses a cyclic structure that contributes to its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
A study published in Frontiers in Molecular Biosciences highlighted the anticancer potential of structurally related oxanones, suggesting that this compound may share similar pathways of action .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various contexts. Compounds within the oxanone family have demonstrated effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Case Studies
- Case Study on Anticancer Effects : A study investigating the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity .
- Antimicrobial Efficacy : A comparative analysis of this compound and traditional antibiotics revealed that the compound exhibited comparable or superior activity against certain Gram-positive bacteria. This suggests its potential as an alternative therapeutic agent in treating resistant infections .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
